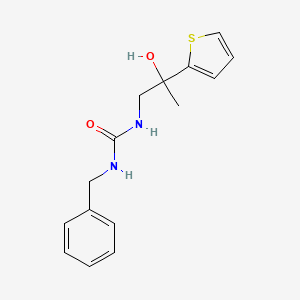

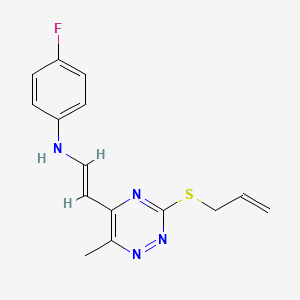

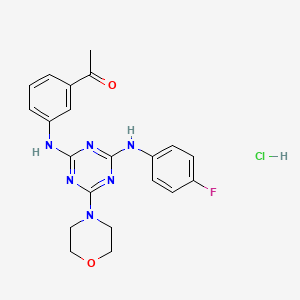

![molecular formula C21H20ClN3O2S B3019757 2-(4-chlorophenoxy)-2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide CAS No. 887223-67-8](/img/structure/B3019757.png)

2-(4-chlorophenoxy)-2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-(4-chlorophenoxy)-2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide is a synthetic molecule that appears to be designed for biological activity, given its structural features that include a pyrazole moiety and a chlorophenoxy group. While the specific papers provided do not directly discuss this compound, they do provide insight into related compounds that share similar structural motifs, such as pyrazole rings and chlorophenyl groups, which are known to exhibit antimicrobial properties.

Synthesis Analysis

The synthesis of related compounds with pyrazole rings has been reported using microwave-assisted methods, which are known for their efficiency and rapid reaction times. For instance, substituted 4-chloro-8-methyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,5-dioxa-2H-phenanthren-6-ones were synthesized from their propenone precursors using the Vilsmeier reaction under microwave irradiation, yielding good results . This suggests that a similar approach could potentially be applied to the synthesis of this compound, with an expectation of high yields and purity.

Molecular Structure Analysis

The molecular structure of compounds containing pyrazole and chlorophenyl groups can be complex, and their identification by spectroscopic techniques alone can be challenging. For example, the regiospecific synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester required single-crystal X-ray analysis for unambiguous structure determination . This highlights the importance of advanced analytical techniques, such as X-ray crystallography, in confirming the molecular structure of such compounds.

Chemical Reactions Analysis

The chemical reactivity of compounds with pyrazole and chlorophenyl groups can be influenced by their functional groups and overall molecular architecture. Although the provided papers do not detail reactions specific to this compound, they do suggest that such compounds can participate in various chemical transformations, including those facilitated by microwave irradiation . Additionally, the presence of carboxylic acid groups, as seen in related compounds, can lead to the formation of hydrogen-bonded dimers in the solid state .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. For instance, the presence of a chlorophenyl group can contribute to the lipophilicity of the molecule, while the pyrazole ring can influence its electronic properties and potential for hydrogen bonding. The antimicrobial activity of similar compounds suggests that the compound may also possess biological activity, which could be explored through in vitro testing against pathogenic bacteria and fungi . The crystal packing and conformational differences observed in related compounds indicate that the solid-state properties of such molecules can vary significantly, which may affect their solubility and stability .

properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O2S/c1-21(2,27-16-10-8-14(22)9-11-16)20(26)23-19-17-12-28-13-18(17)24-25(19)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLATKBXJKLWFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3)OC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

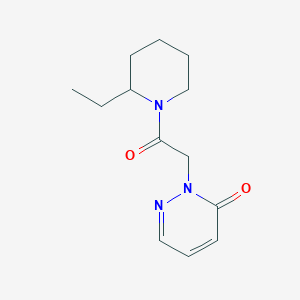

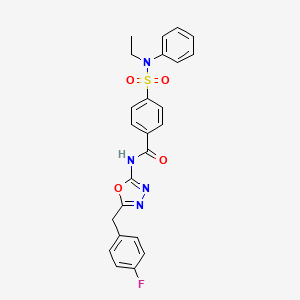

![8-methoxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3019690.png)

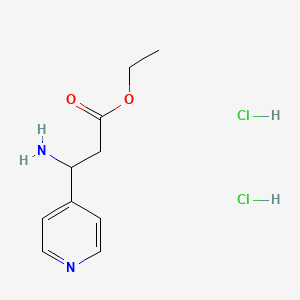

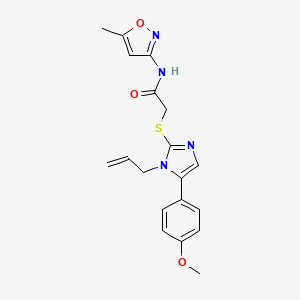

![(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3019691.png)

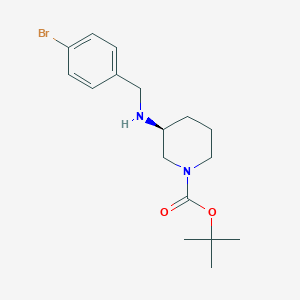

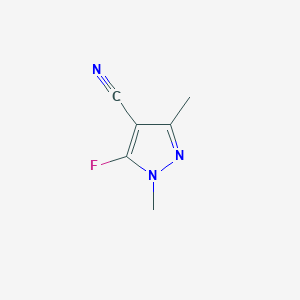

![ethyl 2-{2-[(E)-N'-[(3-chlorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate](/img/structure/B3019694.png)